2-Acetylamino-4-hydroxymethylpyrimidine
Description
2-Acetylamino-4-hydroxymethylpyrimidine is a pyrimidine derivative characterized by an acetylamino (-NHCOCH₃) group at the 2-position and a hydroxymethyl (-CH₂OH) substituent at the 4-position. For example, hydroxylation and acetylation reactions, as demonstrated in the preparation of compounds like 5-(2-hydroxyethyl)pyrimidin-2,4-dione and 5-(2-acetoxyethyl)pyrimidin-2,4-dione, suggest that similar functionalization steps (e.g., ester hydrolysis, acetyl group introduction) may apply .
These structural features influence solubility, stability, and biological activity, making this compound relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N-[4-(hydroxymethyl)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C7H9N3O2/c1-5(12)9-7-8-3-2-6(4-11)10-7/h2-3,11H,4H2,1H3,(H,8,9,10,12) |
InChI Key |
DTVVKAKPUOCKDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CC(=N1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity: The hydroxymethyl group in this compound increases water solubility compared to chlorinated analogs (e.g., 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline), which exhibit higher lipophilicity and electrophilic reactivity due to electron-withdrawing Cl and CF₃ groups .
Synthetic Flexibility :
- Acetylation and hydroxylation steps (as seen in ) are critical for introducing polar groups, whereas chlorination and trifluoromethylation (–3) prioritize electronic modulation for target binding.
Biological Relevance: Chlorinated pyrimidines (e.g., Example 238–300 derivatives) are prevalent in agrochemicals due to their stability and reactivity, whereas hydroxymethyl/acetylamino variants may favor pharmaceutical applications requiring solubility and low toxicity .
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